molecular formula C15H18N2O4 B14678046 Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate CAS No. 38773-27-2

Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate

Cat. No.: B14678046
CAS No.: 38773-27-2
M. Wt: 290.31 g/mol
InChI Key: GTYQYAUWGDVHAN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexene ring substituted with an ethyl ester group and a 4-nitroanilino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The nitroaniline group is introduced through a nucleophilic substitution reaction, where 4-nitroaniline reacts with the esterified cyclohexene derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitroaniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products Formed:

    Reduction: Amino derivative of the compound.

    Hydrolysis: Carboxylic acid derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to the receptor’s intracellular domain, thereby suppressing the production of pro-inflammatory cytokines . This makes it a promising candidate for treating inflammatory conditions.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate stands out due to its unique combination of a nitroaniline group and an ethyl ester group, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit TLR4 signaling specifically highlights its therapeutic potential in inflammatory diseases.

Properties

CAS No.

38773-27-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-(4-nitroanilino)cyclohexene-1-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-2-21-15(18)13-5-3-4-6-14(13)16-11-7-9-12(10-8-11)17(19)20/h7-10,16H,2-6H2,1H3

InChI Key

GTYQYAUWGDVHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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